Vivianite

Description

Properties

CAS No. |

14567-67-0 |

|---|---|

Molecular Formula |

Fe3H14O12P2+6 |

Molecular Weight |

435.59 g/mol |

IUPAC Name |

iron(2+);phosphoric acid;tetrahydrate |

InChI |

InChI=1S/3Fe.2H3O4P.4H2O/c;;;2*1-5(2,3)4;;;;/h;;;2*(H3,1,2,3,4);4*1H2/q3*+2;;;;;; |

InChI Key |

XUGKISOGTYVYEG-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.[Fe+2].[Fe+2].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

Vivianite: A Comprehensive Technical Guide to its Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vivianite, a hydrated iron(II) phosphate (B84403) mineral, is of significant interest across various scientific disciplines, including geochemistry, materials science, and potentially pharmacology, due to its unique structural properties and reactivity. This technical guide provides an in-depth analysis of the chemical formula and crystal structure of this compound, compiled from crystallographic and analytical data.

Chemical Composition

The ideal chemical formula for this compound is Fe₃(PO₄)₂·8H₂O .[1][2][3][4] This formula indicates that the molecule is composed of three ferrous iron (Fe²⁺) atoms, two phosphate (PO₄³⁻) groups, and eight water (H₂O) molecules. However, natural this compound samples can exhibit some chemical variability. Small amounts of other divalent cations, such as manganese (Mn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺), may substitute for iron in the crystal structure.[5]

Crystal Structure

This compound crystallizes in the monoclinic crystal system, belonging to the prismatic (2/m) crystal class.[2][3][5][6] The space group is designated as C2/m .[5]

The fundamental structure of this compound consists of sheets of linked polyhedra.[5][7] These sheets are formed by chains of octahedra and tetrahedra.[5][7] Specifically, there are two distinct coordination environments for the iron atoms:

-

One iron atom is octahedrally coordinated to four water molecules and two oxygen atoms from the phosphate groups.[5][7]

-

The other two iron atoms are also in octahedral coordination, but with two water molecules and four oxygen atoms from the phosphate groups.[5][7]

The phosphate groups exist as isolated tetrahedra (PO₄³⁻).[5][7] These sheets are perpendicular to the 'a' crystal axis and are held together by weak hydrogen bonds.[5][8] This weak bonding between the sheets explains the perfect cleavage of this compound on the {010} plane.[5][7]

Crystallographic Data

The unit cell parameters for this compound have been determined by various studies, with slight variations in the reported values. A summary of this data is presented in the table below.

| Parameter | Value Range | Representative Value | Source |

| a | 10.024 - 10.1518 Å | 10.086 Å | [5][9] |

| b | 13.41 - 13.494 Å | 13.441 Å | [5][10] |

| c | 4.687 - 4.7998 Å | 4.703 Å | [5][9] |

| β | 102.30° - 104.816° | 104.27° | [5][9] |

| Z | 2 | 2 | [5] |

Note: The representative values are commonly cited, but variations exist depending on the specific sample and analytical conditions.

Experimental Protocols

The determination of the chemical formula and crystal structure of this compound involves a combination of analytical techniques.

Chemical Composition Analysis

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a widely used technique for determining the elemental composition of this compound.[8][11][12]

-

Sample Preparation: A known mass of the this compound sample is digested in a strong acid, typically 6 M HCl, to bring the elements into solution.[8]

-

Analysis: The resulting solution is introduced into the plasma, which excites the atoms of the different elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample. This allows for the precise quantification of iron, phosphorus, and any substituting cations.[8][12]

Crystal Structure Determination

X-ray Diffraction (XRD): This is the primary method used to determine the crystal structure and unit cell parameters of this compound.[3][8][11]

-

Sample Preparation: A powdered, homogenous sample of this compound is prepared.[11]

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice of the this compound at specific angles, which are dependent on the arrangement of atoms in the crystal. The diffracted X-rays are detected and their intensities are recorded as a function of the diffraction angle (2θ).[11]

-

Data Analysis: The resulting diffraction pattern is a unique "fingerprint" of the mineral. The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions, crystal system, and space group. Further analysis, known as structure refinement, can be performed to determine the precise atomic positions within the unit cell.[9][10]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): This technique is used to examine the morphology of this compound crystals and to perform semi-quantitative elemental analysis on a micro-scale.[11][13]

-

Sample Preparation: this compound crystals or fragments are mounted on a sample holder and often coated with a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.[13]

-

Analysis: A focused beam of electrons is scanned across the sample surface. This interaction generates various signals, including secondary electrons for imaging the surface topography and characteristic X-rays for elemental analysis. The energy of the emitted X-rays is specific to each element, allowing for the identification and relative quantification of the elements present in a specific area of the sample.[11][13]

Visualizations

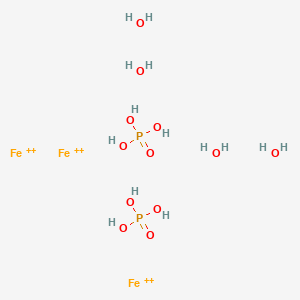

This compound Crystal Structure Logical Relationship

Caption: Logical relationship of the core components of the this compound crystal structure.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the chemical and structural characterization of this compound.

References

- 1. therelicroom.com [therelicroom.com]

- 2. This compound: Properties, Occurrence, Uses – Geology In [geologyin.com]

- 3. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. This compound - The Green Iron [mineralexpert.org]

- 8. Rates and Mechanism of this compound Dissolution under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Effect of Oxidation on this compound Dissolution Rates and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bg.copernicus.org [bg.copernicus.org]

An In-depth Technical Guide to the Mineral Vivianite: Properties and Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vivianite (Fe²⁺₃(PO₄)₂·8H₂O) is a hydrated ferrous phosphate (B84403) mineral of significant interest across various scientific disciplines due to its unique physicochemical properties and its role in phosphorus and iron biogeochemical cycling. This technical guide provides a comprehensive overview of the mineralogical properties of this compound, including its crystallography, chemical composition, and physical and optical characteristics. Detailed experimental protocols for the identification and characterization of this compound are presented, catering to the needs of researchers in mineralogy, geochemistry, and materials science. This document aims to serve as a foundational resource for the scientific community, facilitating a deeper understanding of this compound and its potential applications.

Introduction

This compound is a secondary mineral that typically forms in anoxic and phosphate-rich environments such as sedimentary deposits, peat bogs, and the oxidized zones of ore deposits.[1][2] Its most striking characteristic is its rapid color change upon exposure to air, from colorless or pale green to a deep blue or greenish-blue.[3][4] This is a result of the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) within the crystal structure.[3][5] The mineral is named after John Henry Vivian, the English mineralogist who discovered it.[4][6]

Mineralogical Properties of this compound

The fundamental properties of this compound are summarized in the following tables, providing a quantitative basis for its identification and characterization.

Crystallographic Data

This compound crystallizes in the monoclinic crystal system.[2] Its crystal structure consists of sheets of linked FeO₆ octahedra and PO₄ tetrahedra, which accounts for its perfect cleavage.[7]

| Property | Value |

| Crystal System | Monoclinic[2] |

| Space Group | C2/m[4] |

| Unit Cell Parameters | a ≈ 10.08 Å, b ≈ 13.44 Å, c ≈ 4.70 Å; β ≈ 104.3°[8] |

Chemical Composition

The ideal chemical formula for this compound is Fe²⁺₃(PO₄)₂·8H₂O.[2] However, substitutions of other divalent cations for iron are common, leading to variations in its composition.

| Element | Weight % (Ideal) | Common Substitutions |

| FeO | 42.97% | Mn²⁺, Mg²⁺, Ca²⁺[7] |

| P₂O₅ | 28.31% | - |

| H₂O | 28.72% | - |

Physical Properties

This compound is a relatively soft mineral with a low specific gravity.[7] Its physical properties are key indicators for preliminary identification.

| Property | Value |

| Mohs Hardness | 1.5 - 2[7] |

| Specific Gravity | 2.67 - 2.69[4] |

| Cleavage | Perfect on {010}[4][7] |

| Fracture | Fibrous[8] |

| Tenacity | Sectile, flexible in thin laminae[7] |

| Luster | Vitreous to pearly on cleavage surfaces, can be dull or earthy[8] |

| Streak | Colorless to bluish-white, darkens on exposure[8] |

Optical Properties

The optical properties of this compound are distinctive, particularly its strong pleochroism which becomes more intense with oxidation.

| Property | Value |

| Optical Class | Biaxial (+)[7] |

| Refractive Indices | nα = 1.579 - 1.616, nβ = 1.602 - 1.656, nγ = 1.629 - 1.675[8] |

| Birefringence | 0.050 - 0.059[8] |

| Pleochroism | Strong: X = deep blue, Y = pale yellowish-green, Z = pale yellowish-green[7] |

Experimental Protocols for Identification and Characterization

Accurate identification and detailed characterization of this compound require a combination of analytical techniques. The following sections outline the standard experimental protocols.

X-ray Diffraction (XRD)

XRD is the primary method for determining the crystal structure of this compound.

Methodology:

-

Sample Preparation: A small, powdered sample of the mineral is prepared to ensure random orientation of the crystallites.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 5-70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with a standard reference pattern for this compound (e.g., from the Crystallography Open Database) to confirm its identity and determine unit cell parameters.[9][10]

Electron Probe Microanalysis (EPMA)

EPMA is used to determine the quantitative chemical composition of this compound.[11][12]

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the this compound sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS) is used.

-

Analysis: The sample is bombarded with a focused electron beam (typically 15-20 kV accelerating voltage and 10-20 nA beam current). The characteristic X-rays emitted from the sample are measured by the WDS and compared to those from known standards to determine the concentrations of constituent elements.[13][14]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify this compound and study its molecular structure.[15][16]

Methodology:

-

Instrumentation: A micro-Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Analysis: The laser is focused on the this compound sample, and the scattered light is collected and analyzed. The resulting Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the phosphate (PO₄)³⁻ groups and water molecules in the this compound structure.[17][18] The most intense Raman band for this compound is typically observed around 950 cm⁻¹, which is assigned to the symmetric stretching vibration of the PO₄ group.[16]

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly useful for determining the oxidation state and coordination environment of iron in this compound.[19][20]

Methodology:

-

Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source is used.

-

Analysis: The powdered this compound sample is exposed to the gamma rays from the source, and the absorption spectrum is recorded. The spectrum is then fitted with a combination of quadrupole doublets corresponding to Fe²⁺ and Fe³⁺ in different crystallographic sites.[21][22] This allows for the quantification of the degree of oxidation in the this compound sample.[20]

Thermogravimetric Analysis (TGA)

TGA is used to study the dehydration and thermal stability of this compound.[23][24]

Methodology:

-

Instrumentation: A thermogravimetric analyzer is used.

-

Analysis: A small amount of the this compound sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is monitored as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules from the this compound structure.[25][26]

Identification of this compound

The identification of this compound involves a combination of field observations and laboratory analyses.

Field Identification

In the field, this compound can often be identified by its characteristic deep blue to green color, low hardness, and perfect cleavage.[7][8] It is frequently found in association with organic material, such as fossil shells and bones, in sedimentary environments.[3] Associated minerals can include pyrite, goethite, and siderite.[1]

Laboratory Identification Workflow

A systematic workflow for the definitive identification of this compound in the laboratory is presented below.

Caption: Laboratory workflow for the identification of this compound.

Formation Environment and Alteration

Understanding the geochemical conditions of this compound formation is crucial for its identification and for interpreting its presence in various geological settings.

Formation Environment and Alteration

This compound typically forms in anoxic, reducing environments with a circumneutral pH and high concentrations of dissolved phosphate and ferrous iron.[5] These conditions are often met in waterlogged soils, the sediments of lakes and marine systems, and in association with decaying organic matter.[1][27] The formation of this compound plays a significant role in the sequestration of phosphorus in these environments.

Caption: Key factors influencing the formation of this compound.

Upon exposure to oxidizing conditions, this compound alters, leading to a change in color and mineralogy. The initial oxidation product is often metathis compound, and with further oxidation, it can transform into amorphous iron(III) phosphates like santabarbaraite.[5][28]

Conclusion

This compound is a mineral with distinctive properties that make it both a subject of scientific curiosity and an important indicator of geochemical processes. This guide has provided a detailed overview of its characteristics and the experimental methodologies required for its rigorous identification and analysis. The data and protocols presented herein are intended to support further research into the fundamental properties and potential applications of this fascinating mineral.

References

- 1. geologyscience.com [geologyscience.com]

- 2. chromagems.com [chromagems.com]

- 3. VERIFYING this compound - Salt Shack [saltshack.co.uk]

- 4. mindat.org [mindat.org]

- 5. Rates and Mechanism of this compound Dissolution under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thecrystalcouncil.com [thecrystalcouncil.com]

- 7. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. geology.wisc.edu [geology.wisc.edu]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 14. probesoftware.com [probesoftware.com]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 16. researchgate.net [researchgate.net]

- 17. Raman study of this compound | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. msaweb.org [msaweb.org]

- 20. Mössbauer spectroscopy: epoch-making biological and chemi... [degruyterbrill.com]

- 21. Microbially mediated synthesis of this compound by Desulfosporosinus on the way to phosphorus recovery - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00040D [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

Geochemical Conditions for Vivianite Precipitation: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the core geochemical and microbial conditions governing the precipitation of vivianite.

This compound, a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), is of growing interest in various scientific fields, from environmental remediation and nutrient cycling to potential applications in drug delivery and materials science. Its formation is a complex process governed by a specific set of geochemical conditions. This technical guide provides a comprehensive overview of these conditions, detailed experimental protocols for its study, and visual representations of the key pathways involved.

Core Geochemical Parameters for this compound Precipitation

The formation of this compound is primarily controlled by the interplay of several key geochemical parameters. These include the concentrations of ferrous iron and phosphate, pH, and the redox potential of the environment.

Key Abiotic Factors:

-

Anoxic/Reducing Conditions: this compound precipitation is strictly limited to anoxic environments where ferrous iron (Fe²⁺) is stable.[1] In the presence of oxygen, Fe²⁺ is rapidly oxidized to ferric iron (Fe³⁺), which leads to the formation of more insoluble ferric phosphates (e.g., strengite) or iron (oxyhydr)oxides, preventing this compound formation.[1]

-

pH: The optimal pH range for this compound precipitation is generally considered to be circumneutral, typically between 6.0 and 9.0.[2][3][4] Within this range, the solubility of this compound is low, favoring its precipitation from solution.[1][5][6] At pH values below 5, this compound becomes significantly more soluble, and its formation is inhibited.[1][3]

-

Iron and Phosphate Concentrations: The precipitation of this compound is contingent upon the supersaturation of the solution with respect to ferrous iron and phosphate ions. The theoretical stoichiometric molar ratio of Fe:P in this compound is 1.5.[7] Studies have shown that this compound formation is favorable when the dissolved Fe:P molar ratio is around this value.[7] The necessary concentrations for precipitation are dictated by the mineral's solubility product.

Table 1: Quantitative Geochemical Parameters for this compound Precipitation

| Parameter | Value/Range | Reference(s) |

| Solubility Product (pKsp) | 35.79 ± 0.09 | [8] |

| 36.0 ± 0.1 | [6] | |

| 29.97 (1.07 x 10⁻³⁰) | [9] | |

| Optimal pH Range | 6.0 - 9.0 | [3][4][10] |

| 5.5 - 6.0 | [11] | |

| 7.0 - 9.0 | [3] | |

| Redox Potential (Eh) | 50 to 150 mV | [7][12] |

| Optimal Fe:P Molar Ratio | ~1.5 | [7][11] |

| Saturation Index (SI) | > 4 | [11][13] |

The Role of Microbial Activity

Microbial processes can significantly influence the geochemical conditions, thereby promoting this compound formation. Dissimilatory iron-reducing bacteria (DIRB), such as Geobacter sulfurreducens and Shewanella oneidensis, play a crucial role.[2][6]

These bacteria utilize ferric iron (Fe³⁺) from minerals like ferrihydrite and goethite as an electron acceptor for the oxidation of organic matter, leading to the release of ferrous iron (Fe²⁺) into the solution.[2][14] This process, coupled with the release of phosphate that is often adsorbed to these iron oxides, creates localized supersaturation and triggers this compound precipitation.[14]

References

- 1. Rates and Mechanism of this compound Dissolution under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facet Dependence of Biosynthesis of this compound from Iron Oxides by Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Significance of this compound Precipitation on the Mobility of Iron in Anaerobically Digested Sludge [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.stir.ac.uk [dspace.stir.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.tudelft.nl [research.tudelft.nl]

- 14. researchgate.net [researchgate.net]

A Comparative Analysis of Vivianite Occurrence in Freshwater and Marine Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vivianite, a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), plays a crucial role in the biogeochemical cycling of phosphorus (P), a key limiting nutrient in many ecosystems. Its formation and stability in aquatic sediments directly impact P bioavailability, with significant implications for eutrophication, primary productivity, and long-term P sequestration. This technical guide provides a comprehensive analysis of this compound occurrence in freshwater versus marine environments, detailing the distinct geochemical conditions that govern its formation, stability, and abundance. This document summarizes key quantitative data, provides detailed experimental protocols for this compound characterization, and presents visual representations of the core geochemical pathways involved.

Introduction

The sequestration of phosphorus in sediments is a critical process for controlling water quality and understanding global nutrient cycles. This compound has emerged as a significant sink for P, particularly in anoxic environments where ferrous iron (Fe²⁺) is abundant.[1] The formation of this compound effectively removes dissolved phosphate from the porewater, locking it into a crystalline structure that can be stable over geological timescales.[2] However, the prevalence and formation mechanisms of this compound differ substantially between freshwater and marine systems due to fundamental differences in their geochemistry, particularly with respect to sulfate (B86663) and sulfide (B99878) concentrations. Understanding these differences is paramount for predicting P dynamics in various aquatic settings and for developing strategies for P management and recovery.

Geochemical Controls on this compound Formation: Freshwater vs. Marine Environments

The precipitation of this compound is fundamentally controlled by the saturation state of the porewater with respect to Fe²⁺ and phosphate (PO₄³⁻). However, the interplay of various biogeochemical processes dictates the availability of these key ions and ultimately determines whether this compound will form.

Freshwater Environments

Freshwater systems, such as lakes and rivers, are often characterized by low sulfate concentrations.[3] This key feature allows for the accumulation of high concentrations of dissolved Fe²⁺ in anoxic sediments, as there is insufficient sulfide to precipitate all the available iron as iron sulfides (e.g., pyrite, mackinawite).[4]

Key characteristics favoring this compound formation in freshwater environments include:

-

Anoxic Conditions: The absence of oxygen is a prerequisite for the presence of dissolved Fe²⁺.

-

High Iron Availability: Abundant iron oxides in the sediment serve as a source of Fe²⁺ upon microbial reduction.

-

Low Sulfide Concentrations: Limited sulfate availability restricts the activity of sulfate-reducing bacteria, preventing the quantitative removal of Fe²⁺ as iron sulfides. A sedimentary molar S:Fe ratio of less than 1.1 is often indicative of conditions favorable for this compound formation.[3][5]

-

Phosphate Source: Decomposition of organic matter and desorption from iron oxides under reducing conditions release phosphate into the porewater.[2]

-

Microbial Activity: Dissimilatory iron-reducing bacteria (DIRB) play a pivotal role in reducing Fe(III) to Fe(II), thereby providing the necessary dissolved iron for this compound precipitation.

Marine Environments

In contrast to freshwater systems, marine environments typically have high sulfate concentrations. This leads to active sulfate reduction in anoxic sediments, resulting in the production of significant amounts of sulfide. Sulfide readily reacts with dissolved Fe²⁺ to form iron sulfides, which can limit the availability of iron for this compound formation.[4]

Despite this, this compound is increasingly recognized as an important P sink in specific marine settings, particularly in coastal and deep-sea sediments rich in methane (B114726).[6][7] The key to this compound formation in these environments lies in the spatial separation of iron and sulfide chemistry, often linked to the Sulfate-Methane Transition Zone (SMTZ) .[6][8]

Key characteristics favoring this compound formation in marine environments include:

-

Anoxic and Methanic Sediments: High rates of organic matter deposition lead to the depletion of oxygen and sulfate, and the onset of methanogenesis.

-

Sulfate-Methane Transition Zone (SMTZ): This is the sediment depth where sulfate diffusing from the overlying water is consumed by the anaerobic oxidation of methane (AOM).[6][8] Above the SMTZ, sulfate reduction dominates, and sulfide is abundant. Below the SMTZ, sulfate is depleted, allowing dissolved Fe²⁺ to accumulate.

-

Anaerobic Oxidation of Methane (AOM): AOM coupled to the reduction of iron oxides (Fe-AOM) below the SMTZ can be a significant source of Fe²⁺.[6][8]

-

Phosphate Diffusion: Phosphate released from organic matter degradation in the upper sediment layers can diffuse downwards to the iron-rich, sulfide-poor zone below the SMTZ, leading to this compound precipitation.[1]

Quantitative Data on this compound Occurrence

The following tables summarize key quantitative data on this compound occurrence and associated geochemical parameters in representative freshwater and marine environments.

Table 1: this compound Abundance and Geochemical Parameters in Freshwater Sediments

| Location | This compound Abundance (% of Total P) | Fe:P Molar Ratio (in this compound-rich layers) | S:Fe Molar Ratio (in this compound-rich layers) | Porewater PO₄³⁻ (µM) | Porewater Fe²⁺ (µM) | Reference(s) |

| Lake Groß-Glienicke, Germany | ~20% | 1.49 ± 0.1 | < 1.1 | Variable | Variable | [2][3][9] |

| Lake Arendsee, Germany | 45.7 ± 19.9% | 1.8 | < 1.1 | Variable | Variable | [5][10] |

| Lower Havel River, Germany | 10.7 ± 2.6% | 2.5 | < 1.1 | Variable | Variable | [5][10] |

| Lake Towuti, Indonesia | Present (large nodules) | Variable | Low | 0.15 - 0.62 | 17 - 278 | [11] |

Table 2: this compound Abundance and Geochemical Parameters in Marine Sediments

| Location | This compound Abundance (wt% of sediment) | Fe:P Molar Ratio (in this compound) | S:Fe Molar Ratio (in this compound zone) | Porewater SO₄²⁻ (mM) | Porewater CH₄ (mM) | Reference(s) |

| Bothnian Sea | 40-50% of total P burial | 0.82 - 0.86 | Variable (below SMTZ) | Depleted below SMTZ | High | [7][12] |

| Chesapeake Bay | Up to 50% of total P sequestration | Variable | Low in this compound zones | Variable | High | [13] |

| South China Sea | 0.002 - 0.158 wt% | 0.83 | Variable (below SMTZ) | Depleted below SMTZ | High | [6][8][14] |

| Intertidal Flats, Elbe Estuary | Up to 72% of P pool in experimental setups | ~1.5 (dissolved) | ≤ 1.1 | Variable | Not reported | [13][15] |

Experimental Protocols for this compound Characterization

Accurate identification and quantification of this compound in complex sediment matrices require a combination of analytical techniques. Below are detailed methodologies for key experiments.

Modified Sequential Phosphorus Extraction for this compound Quantification

This protocol is adapted from established methods to specifically quantify this compound-bound phosphorus (this compound-P).

Objective: To differentiate and quantify various forms of phosphorus in sediments, with a specific step to isolate this compound-P.

Materials:

-

Fresh or freeze-dried sediment samples

-

Centrifuge and centrifuge tubes

-

Shaker

-

Reagents:

-

1 M MgCl₂

-

0.3 M Sodium Citrate (B86180) + 1 M Sodium Bicarbonate (CDB) solution

-

Sodium Dithionite (solid)

-

0.1 M NaOH

-

1 M HCl

-

This compound extraction solution: 0.2 M sodium citrate and 0.1 M ascorbic acid

-

Reagents for phosphate analysis (e.g., molybdenum blue method)

-

Procedure:

-

Sample Preparation: Weigh approximately 0.5 g of wet sediment or 0.1 g of dry sediment into a 50 mL centrifuge tube.

-

Step I: Loosely bound P:

-

Add 25 mL of 1 M MgCl₂.

-

Shake for 2 hours.

-

Centrifuge and collect the supernatant for P analysis.

-

Wash the residue with deionized water.

-

-

Step II: this compound-P:

-

Add 25 mL of the this compound extraction solution (0.2 M sodium citrate and 0.1 M ascorbic acid).

-

Shake for 4 hours in the dark.

-

Centrifuge and collect the supernatant for P analysis.

-

Wash the residue.

-

-

Step III: Fe-bound P (reductant-soluble P):

-

Add 25 mL of CDB solution and 0.5 g of sodium dithionite.

-

Shake for 8 hours.

-

Centrifuge and collect the supernatant for P analysis.

-

Wash the residue.

-

-

Step IV: Al- and non-apatite inorganic P:

-

Add 25 mL of 0.1 M NaOH.

-

Shake for 16 hours.

-

Centrifuge and collect the supernatant for P analysis.

-

Wash the residue.

-

-

Step V: Ca-bound P (apatite):

-

Add 25 mL of 1 M HCl.

-

Shake for 24 hours.

-

Centrifuge and collect the supernatant for P analysis.

-

-

Phosphorus Analysis: Analyze the phosphorus concentration in each supernatant using a standard colorimetric method (e.g., molybdenum blue).

Powder X-Ray Diffraction (XRD) for Mineral Identification

Objective: To identify the crystalline phases present in the sediment, including this compound.

Procedure:

-

Sample Preparation:

-

Freeze-dry the sediment sample.

-

Gently grind the sample to a fine powder (< 50 µm) using an agate mortar and pestle to ensure random orientation of crystallites.

-

Mount the powdered sample onto a sample holder.

-

-

Instrument Setup:

-

Use a diffractometer with Cu Kα radiation.

-

Set the operating voltage and current (e.g., 40 kV and 40 mA).

-

Define the scanning range (e.g., 5-70° 2θ) and step size (e.g., 0.02°).

-

-

Data Collection:

-

Perform the XRD scan.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the mineral phases by comparing the diffraction peaks with a reference database (e.g., the International Centre for Diffraction Data - ICDD). Key this compound peaks are typically observed at approximately 11.2°, 13.2°, 18.2°, and 26.9° 2θ for Cu Kα radiation.

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To visualize the morphology of this compound crystals and determine their elemental composition.

Procedure:

-

Sample Preparation:

-

Mount a small amount of the sediment sample or isolated this compound crystals onto an aluminum stub using carbon tape.

-

Sputter-coat the sample with a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

-

-

SEM Imaging:

-

Insert the sample into the SEM chamber.

-

Use an accelerating voltage of 15-20 kV.

-

Obtain secondary electron (SE) or backscattered electron (BSE) images to observe the morphology and crystal habit of this compound (often appearing as lath-like or rosette-shaped aggregates).

-

-

EDS Analysis:

-

Select a point or area of interest on a this compound crystal.

-

Acquire the EDS spectrum to identify the elements present and their relative abundance. A typical this compound spectrum will show strong peaks for iron (Fe), phosphorus (P), and oxygen (O).

-

Mössbauer Spectroscopy for Iron Speciation

Objective: To determine the valence state (Fe²⁺ vs. Fe³⁺) and coordination environment of iron in the sediment, which is particularly useful for confirming the presence of this compound.

Procedure:

-

Sample Preparation:

-

The sample should be in a solid, powdered form. The optimal thickness depends on the iron concentration.

-

-

Data Acquisition:

-

The sample is placed between a ⁵⁷Co source and a detector.

-

The source is oscillated to vary the energy of the gamma rays via the Doppler effect.

-

The transmission of gamma rays through the sample is measured as a function of the source velocity.

-

Measurements are often performed at cryogenic temperatures (e.g., 77 K or 4.2 K) to resolve spectral features.

-

-

Spectral Analysis:

-

The resulting Mössbauer spectrum is fitted with a model that includes different iron species.

-

This compound is characterized by two distinct Fe²⁺ quadrupole doublets corresponding to the two different iron sites in its crystal structure. The isomer shift (IS) and quadrupole splitting (QS) parameters are characteristic of this compound.

-

Geochemical Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key geochemical pathways leading to this compound formation and a typical experimental workflow for its characterization.

This compound Formation Pathways

Caption: Geochemical pathways of this compound formation in freshwater vs. marine environments.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the comprehensive characterization of this compound in sediments.

Conclusion

The occurrence of this compound in aquatic sediments is a tale of two environments. In freshwater systems, low sulfate concentrations create an ideal niche for this compound to form and become a dominant phosphorus sink, provided there are sufficient inputs of iron and organic matter. In marine systems, the high availability of sulfate generally favors the formation of iron sulfides over this compound. However, in methane-rich environments, the unique geochemistry of the sulfate-methane transition zone allows for this compound formation below the zone of active sulfidization, highlighting the critical role of AOM in driving this process.

The methodologies outlined in this guide provide a robust framework for the identification, quantification, and characterization of this compound. A multi-technique approach, combining wet chemical extractions with spectroscopic and microscopic analyses, is essential for accurately assessing the role of this compound in phosphorus cycling. For researchers and professionals in environmental science and related fields, a thorough understanding of the factors controlling this compound formation is crucial for predicting nutrient dynamics, managing water quality, and exploring the potential for phosphorus recovery from waste streams.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medium.com [medium.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Sequential extraction procedures for the determination of phosphorus forms in sediment | Semantic Scholar [semanticscholar.org]

- 8. A New Approach for Investigating Iron Mineral Transformations in Soils and Sediments Using 57Fe-Labeled Minerals and 57Fe Mössbauer Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.protocols.io [content.protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. stackoverflow.com [stackoverflow.com]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

Vivianite as a Paleoclimate Proxy: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vivianite, a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O), is emerging as a significant proxy for reconstructing past environmental conditions. Its formation is intrinsically linked to anoxic and reducing environments, making it a sensitive indicator of historical biogeochemical processes within sedimentary archives. This technical guide provides a comprehensive overview of the core principles underlying the use of this compound in paleoclimate studies. It details the mechanisms of its formation, outlines methodologies for its analysis, presents available quantitative data, and explores its potential to unlock high-resolution records of past climate dynamics. The document is intended to serve as a foundational resource for researchers seeking to utilize this promising geochemical tool.

Introduction: The Significance of this compound in Paleoclimate Research

Paleoclimatology relies on proxies—indirect indicators preserved in the geological record—to reconstruct past climatic conditions.[1] The mineral this compound offers a unique window into anoxic and iron-rich paleoenvironments, which are often undersampled by traditional proxies.[2] The presence, abundance, and chemical composition of this compound in sediment cores can provide valuable insights into past oxygen levels, pH, and the cycling of crucial nutrients like phosphorus and iron.[3]

This compound typically forms in waterlogged soils, as well as in the anoxic sediments of lakes and marine environments.[2][4] Its precipitation is favored in settings with high concentrations of dissolved ferrous iron (Fe²⁺) and phosphate (PO₄³⁻), often mediated by microbial activity associated with the decomposition of organic matter.[2][4] As such, layers of this compound within a sediment core can signify periods of anoxia and specific biogeochemical regimes, offering clues to past lake stratification, oceanic deoxygenation events, and shifts in terrestrial runoff and nutrient loading.

Geochemical Principles of this compound Formation and Preservation

The formation of this compound is governed by a precise set of geochemical conditions. Understanding these controls is paramount for the accurate interpretation of this compound as a paleoclimate proxy.

2.1. Formation Pathways

This compound precipitates from porewaters supersaturated with respect to ferrous iron and phosphate.[2] This process is often initiated by the microbial reduction of ferric iron (Fe³⁺) from iron oxides and hydroxides, which releases Fe²⁺ into the porewater.[2] Simultaneously, the decomposition of organic matter releases phosphate. When the concentrations of these two species exceed the solubility product of this compound, precipitation occurs. The overall chemical reaction can be summarized as:

3Fe²⁺ + 2PO₄³⁻ + 8H₂O → Fe₃(PO₄)₂·8H₂O

The formation can proceed through an initial amorphous ferrous phosphate precursor phase.[5] Studies have shown that this compound can form within weeks in favorable sedimentary environments.[5]

2.2. Environmental Controls

Several key environmental factors influence the formation and preservation of this compound:

-

Redox Conditions: Strictly anoxic and reducing conditions are necessary to maintain iron in its ferrous (Fe²⁺) state. The presence of oxygen will lead to the oxidation of Fe²⁺ to Fe³⁺, inhibiting this compound formation and promoting the precipitation of iron oxides.[6]

-

Sulfide (B99878) Concentrations: In environments with high sulfate (B86663) concentrations, microbial sulfate reduction can lead to the production of sulfide (S²⁻). Sulfide readily reacts with Fe²⁺ to form iron sulfides (e.g., pyrite), which can outcompete this compound for available ferrous iron.[2]

-

pH: this compound is most stable under circumneutral pH conditions (approximately 6 to 9).[7]

-

Availability of Iron and Phosphorus: The relative abundance of reactive iron and phosphorus is a critical control. High inputs of both from terrestrial weathering or internal recycling within a water body can promote this compound formation.[2]

-

Organic Matter: The presence of decaying organic matter fuels microbial iron reduction, a key step in releasing Fe²⁺ for this compound precipitation.[2]

2.3. Isotopic Fractionation: The Core of the Paleoclimate Proxy

The isotopic composition of this compound, particularly of oxygen (δ¹⁸O) in the phosphate radical and hydrogen (δD) in its structural water, holds the key to its utility as a quantitative paleoclimate proxy.

-

Oxygen Isotopes (δ¹⁸O) in Phosphate: The δ¹⁸O of the phosphate molecule in this compound is theoretically in equilibrium with the δ¹⁸O of the ambient water from which it precipitated. This relationship is temperature-dependent, offering the potential to reconstruct past water temperatures.[8] The general paleotemperature equation for phosphates is: T(°C) = A - B(δ¹⁸Ophosphate - δ¹⁸Owater) Where A and B are empirically derived constants.

-

Hydrogen Isotopes (δD) in Structural Water: The eight water molecules within the this compound crystal structure incorporate the hydrogen isotopic signature of the ambient water at the time of formation. The δD of meteoric water is related to air temperature and the hydrological cycle. Therefore, analyzing the δD of this compound's hydration water could provide insights into past hydrological conditions and temperature.

-

Iron Isotopes (δ⁵⁶Fe): Iron isotopes in this compound can provide information about the source of the iron and the biogeochemical processes involved in its cycling. For example, negative δ⁵⁶Fe values in this compound from Lake Towuti, Indonesia, have been interpreted as the incorporation of isotopically light Fe²⁺ derived from the microbial reduction of iron oxides.[4]

Quantitative Data from this compound Analyses

The application of this compound as a widespread quantitative paleoclimate proxy is still a developing field. However, existing studies on its elemental and iron isotope composition provide a framework for its potential. The following tables summarize representative quantitative data from the literature.

Table 1: Elemental Composition of this compound from Various Sedimentary Environments

| Location | Environment | FeO (wt%) | P₂O₅ (wt%) | MnO (wt%) | MgO (wt%) | Reference |

| Kerch Peninsula | Lagoonal Sediments | 34.12 - 42.97 | 27.18 - 28.73 | <0.3 - 5.19 | <0.3 - 2.65 | [5] |

| Bothnian Sea | Coastal Sediments | - | - | ~4 - 8 | - | [9] |

Note: The elemental composition can be influenced by the substitution of other divalent cations like Mn²⁺ and Mg²⁺ for Fe²⁺ in the crystal structure.

Table 2: Iron Isotope Composition of this compound

| Location | Sediment Depth (m) | δ⁵⁶Fe (‰) | Interpretation | Reference |

| Lake Towuti, Indonesia | 23 | -0.52, -0.44 | Incorporation of isotopically light Fe²⁺ from microbial iron reduction | [4] |

| Lake Towuti, Indonesia | 36 | -0.61 | Incorporation of isotopically light Fe²⁺ from microbial iron reduction | [4] |

| Lake Towuti, Indonesia | 46 | -0.39, -0.46 | Incorporation of isotopically light Fe²⁺ from microbial iron reduction | [4] |

Note: δ⁵⁶Fe is reported relative to the IRMM-014 standard. The data suggests a biological influence on the iron cycle leading to this compound formation.

Table 3: Hypothetical Oxygen and Hydrogen Isotope Data for Paleoclimate Reconstruction (Illustrative Example)

| Sediment Depth (cm) | δ¹⁸Ophosphate (‰ VSMOW) | Calculated Temperature (°C) | δDhydration water (‰ VSMOW) | Paleo-hydrological Interpretation |

| 10 | 18.5 | 15.2 | -120 | Wetter period, higher precipitation |

| 20 | 19.2 | 13.8 | -115 | Transition to drier conditions |

| 30 | 20.1 | 12.0 | -108 | Drier period, increased evaporation |

| 40 | 19.5 | 13.2 | -112 | Return to wetter conditions |

Disclaimer: This table is for illustrative purposes only to demonstrate how isotopic data from this compound could be presented. Currently, there is a lack of published, comprehensive δ¹⁸O and δD datasets from this compound specifically for paleoclimate reconstructions. The temperature calculation is based on a hypothetical paleotemperature equation.

Experimental Protocols

The accurate analysis of this compound from sediment cores requires a suite of specialized techniques. The following sections provide an overview of key experimental protocols.

4.1. Sample Preparation and this compound Identification

-

Core Sampling and Sub-sampling: Sediment cores should be collected and stored under anoxic conditions to prevent the oxidation of this compound. Sub-sampling should also be performed in an oxygen-free environment (e.g., a glove box).

-

This compound Identification:

-

X-Ray Diffraction (XRD): A primary method for identifying crystalline this compound based on its unique diffraction pattern.[7]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Provides morphological information and elemental composition of individual this compound crystals.

-

Mössbauer Spectroscopy: A sensitive technique for determining the oxidation state of iron, confirming the presence of Fe²⁺ in this compound.[8]

-

4.2. Sequential Extraction for this compound Quantification

Sequential extraction methods are used to separate different phosphorus-bearing phases in sediments. A modified protocol can be used to specifically target and quantify this compound-bound phosphorus.[2]

-

Reagent: 0.2% 2,2'-bipyridine (B1663995) + 0.1 M KCl solution.

-

Procedure: a. A known mass of wet sediment is placed in a centrifuge tube. b. The bipyridine solution is added, and the sample is agitated (e.g., on a shaker) for a specified time. c. The sample is centrifuged, and the supernatant containing the extracted this compound-P is collected for analysis. d. The phosphorus concentration in the extract is determined spectrophotometrically.

4.3. Phosphate Oxygen Isotope (δ¹⁸O) Analysis

This protocol is synthesized from methods developed for other phosphate-bearing materials and is applicable to this compound.[10]

-

Phosphate Extraction and Purification: a. Dissolve the this compound-containing sediment fraction in an acid (e.g., HCl). b. Purify the phosphate from other oxygen-bearing compounds and interfering ions through a series of precipitation and ion-exchange steps. This often involves the precipitation of ammonium (B1175870) phosphomolybdate (APM) followed by magnesium ammonium phosphate (MAP).

-

Silver Phosphate (Ag₃PO₄) Precipitation: a. The purified phosphate is reacted with a silver ammine solution to precipitate silver phosphate. b. The Ag₃PO₄ precipitate is washed and dried.

-

Isotope Ratio Mass Spectrometry (IRMS): a. The Ag₃PO₄ is pyrolyzed at high temperature (e.g., 1400 °C) in an elemental analyzer to produce CO gas. b. The CO gas is introduced into an isotope ratio mass spectrometer to determine the ¹⁸O/¹⁶O ratio. c. The results are reported in delta notation (δ¹⁸O) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Visualizations: Workflows and Relationships

Diagram 1: Geochemical Formation Pathway of this compound

Caption: Geochemical pathway for the formation of this compound in anoxic sediments.

Diagram 2: Logical Workflow for this compound as a Paleoclimate Proxy

References

- 1. Temperature-Induced Phase Transitions of this compound: In Situ Analysis of a Redox-Driven Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of oxygen isotopes of inorganic phosphate (δ18Op) in freshwater: A detailed method description for obtaining oxygen isotopes of inorganic phosphate in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Commentary on ‘Quantifying conditions for climate control on coals and evaporites’ by Bao et al - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mercury Reduction by Nanoparticulate this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hess.copernicus.org [hess.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of oxygen isotopes of inorganic phosphate (δ18Op) in freshwater: A detailed method description for obtaining oxygen isotopes of inorganic phosphate in environmental water samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Vivianite in Sediment Cores

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vivianite, a hydrated iron(II) phosphate (B84403) mineral [Fe²⁺₃(PO₄)₂·8H₂O], is of increasing interest in various scientific fields due to its role in phosphorus and iron biogeochemical cycling and its potential applications. In sediment cores, this compound serves as a valuable indicator of past environmental conditions, including anoxia and nutrient availability[1]. Its presence and concentration can have significant implications for understanding sedimentary processes and for applications such as phosphate recovery. However, the identification and quantification of this compound in complex sediment matrices present several challenges, including its instability in the presence of oxygen and its often low concentrations. This technical guide provides a comprehensive overview of the methodologies for the accurate identification and characterization of this compound in sediment cores, aimed at researchers, scientists, and professionals in drug development who may encounter this mineral in their studies. The guide details experimental protocols for a suite of analytical techniques, presents quantitative data for comparative analysis, and illustrates the logical workflows for this compound identification.

Introduction: The Significance of this compound in Sediments

This compound formation is intrinsically linked to anoxic and reducing environments where both dissolved phosphate (PO₄³⁻) and ferrous iron (Fe²⁺) are present in sufficient concentrations[2]. These conditions are often met in lacustrine and marine sediments, particularly below the sulfate-methane transition zone (SMTZ) in marine environments and in iron-rich freshwater systems[1]. The formation of this compound acts as a significant sink for phosphorus, potentially sequestering up to 50% of the total phosphorus in certain coastal sediments[1]. Understanding the distribution and concentration of this compound is therefore crucial for assessing nutrient cycling and the long-term fate of phosphorus in aquatic systems.

Geochemical Conditions Favoring this compound Formation

The precipitation of this compound is governed by a specific set of geochemical parameters. Researchers can use these parameters to predict the potential presence of this compound in sediment cores. Key indicators include:

-

Anoxic and Reducing Conditions: this compound is only stable in the absence of oxygen. Its formation is often associated with microbially mediated processes, such as the reductive dissolution of iron (oxyhydr)oxides[2].

-

Circumneutral pH: The optimal pH range for this compound precipitation is generally between 6.0 and 8.0.

-

High Iron and Phosphate Concentrations: The availability of both dissolved Fe²⁺ and PO₄³⁻ is a prerequisite for this compound formation.

-

Low Sulfide (B99878) Activity: In environments with high sulfate (B86663) concentrations, the production of sulfide can lead to the precipitation of iron sulfides (e.g., pyrite), which competes with this compound formation for available ferrous iron. A sedimentary molar S:Fe ratio of less than 1.1 is often indicative of conditions favorable for this compound formation[1][3].

Table 1: Geochemical Parameters for this compound Stability in Sediment Porewater

| Parameter | Favorable Range | Sediment Type | Reference |

| Redox Potential (Eh) | 50 to 150 mV | Intertidal Sediments | [1][4][5] |

| pH | 6.0 - 8.0 | General | [6] |

| Dissolved Fe²⁺ (µM) | > ~5 | Freshwater & Marine | [7] |

| Dissolved PO₄³⁻ (µM) | > ~0.15 | Freshwater & Marine | [7] |

| Molar S:Fe Ratio | < 1.1 | General | [1][3] |

| Saturation Index (SI) | > 0 (Supersaturated) | General | [3] |

Methodologies for this compound Identification

A multi-technique approach is often necessary for the unambiguous identification and quantification of this compound in sediment cores. This section details the experimental protocols for the most effective methods.

Sample Preparation and Pre-concentration

Due to its potential for low concentrations within the sediment matrix, a pre-concentration step can significantly improve detection limits.

Heavy liquid separation is a technique used to separate minerals based on their density. This compound has a density of approximately 2.696 g/cm³, which allows for its separation from lighter minerals like quartz and feldspar.

-

Sample Preparation: The sediment sample is first dried and sieved to obtain a specific grain size fraction (e.g., 63–250 µm).

-

Cleaning: Adhering clays (B1170129) can be removed using an ultrasonic bath with a dispersant like sodium metaphosphate. Iron oxide coatings can be removed with oxalic acid, though caution is advised as it may affect apatites.

-

Separation:

-

A heavy liquid with a specific density of approximately 2.8 g/ml (e.g., sodium polytungstate) is used.

-

The sediment sample is introduced into a separatory funnel containing the heavy liquid.

-

The mixture is allowed to stand for several hours (6-8 hours) to allow for the separation of minerals based on density. This compound, being denser, will sink, while lighter minerals will float.

-

The "heavy" fraction containing this compound is carefully drained from the bottom of the funnel onto a filter paper.

-

-

Washing and Drying: The collected heavy mineral fraction is thoroughly washed with deionized water to remove the heavy liquid and then dried.

Mineralogical and Elemental Analysis

XRD is a fundamental technique for identifying crystalline minerals. It provides information about the crystal structure of the material.

-

Principle: X-rays are diffracted by the crystal lattice of a mineral, producing a unique diffraction pattern that serves as a fingerprint for that mineral.

-

Detection Limit: The detection limit for XRD is typically around 1-5 wt%, which can be a limitation if this compound concentrations are very low[8].

-

Sample Preparation: The dried sediment or the concentrated heavy mineral fraction is ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.

-

Mounting: The powdered sample is mounted onto a sample holder.

-

Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. The instrument is typically run with Cu-Kα radiation. Data is collected over a specific 2θ range (e.g., 5-70°) with a defined step size and counting time.

-

Data Analysis: The resulting diffractogram is compared with reference patterns from a mineral database (e.g., the International Centre for Diffraction Data - ICDD) to identify the minerals present. The characteristic peaks for this compound should be matched.

SEM-EDS provides high-resolution imaging of mineral morphology and quantitative elemental analysis.

-

Principle: A focused beam of electrons scans the surface of the sample, generating signals that provide information about the sample's surface topography and composition. The energy of the X-rays emitted from the sample is characteristic of the elements present.

-

Application: SEM can reveal the crystal habit of this compound (e.g., prismatic, bladed, or rosette-like aggregates), while EDS confirms its elemental composition (Fe, P, and O) and can detect substitutions by other elements like Mn, Mg, and Ca[7][9][10].

-

Sample Preparation: A subsample of the sediment or the concentrated mineral fraction is mounted on an SEM stub using carbon tape. For uncoated samples, a carbon coating is applied to make the surface conductive.

-

Imaging: The sample is introduced into the SEM chamber. Secondary electron (SE) or backscattered electron (BSE) imaging is used to visualize the morphology of the particles.

-

Elemental Analysis: EDS analysis is performed on particles of interest to obtain their elemental composition. This can be done as a spot analysis on a single point, a line scan, or an elemental map of a larger area.

-

Data Interpretation: The elemental ratios obtained from EDS are compared with the theoretical stoichiometry of this compound (Fe:P ratio of 1.5).

Table 2: Elemental Composition of this compound from SEM-EDS Analysis in Marine Sediments

| Element | Mass % (n=12) |

| Mg | 4.9% |

| Si | 1.8% |

| Al | 1.6% |

| Ca | 1.6% |

| Mn | 1.2% |

| S | 1.2% |

| (Data from a study on methane-rich deep-sea sediments)[9] |

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the chemical bonding and oxidation state of elements within the mineral structure.

Mössbauer spectroscopy is a highly sensitive technique for studying iron-bearing minerals. It can distinguish between different iron oxidation states (Fe²⁺ and Fe³⁺) and coordination environments.

-

Principle: This technique is based on the resonant absorption of gamma rays by atomic nuclei. The resulting spectrum provides information on the hyperfine interactions between the nucleus and its electronic environment.

-

Application: It is particularly useful for confirming the presence of Fe²⁺ in the this compound structure and can quantify the degree of oxidation if the mineral has been exposed to air[11].

-

Sample Preparation: A specific amount of the freeze-dried and powdered sediment sample is placed in a sample holder. To enhance the signal, some studies utilize ⁵⁷Fe-labeled minerals[5].

-

Data Acquisition: The sample is cooled to cryogenic temperatures (e.g., 77 K or 4.2 K) to increase the recoil-free fraction. The Mössbauer spectrum is recorded using a constant acceleration spectrometer with a ⁵⁷Co source.

-

Data Analysis: The spectrum is fitted with a series of doublets and/or sextets corresponding to different iron species. The isomer shift (IS) and quadrupole splitting (QS) values are characteristic of specific iron minerals and oxidation states.

Table 3: Mössbauer Parameters for Synthetic this compound at 295 K

| Site | Iron Species | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) |

| I (isolated) | Fe²⁺ | 1.24 | 2.53 |

| II (paired) | Fe²⁺ | 1.27 | 3.10 |

| I (isolated) | Fe³⁺ | 0.45 | 0.50 |

| II (paired) | Fe³⁺ | 0.45 | 1.00 |

| (Adapted from a study on synthetic oxidized this compound)[11] |

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices.

-

Principle: It involves shining a monochromatic laser on a sample and detecting the inelastically scattered light. The frequency shift of the scattered light corresponds to the vibrational frequencies of the material.

-

Application: this compound has a characteristic Raman spectrum with a strong peak around 950 cm⁻¹ corresponding to the symmetric stretching vibration of the phosphate (PO₄) group[12][13].

-

Sample Preparation: A small amount of the sample is placed on a microscope slide. No special preparation is usually required.

-

Data Acquisition: A Raman microscope is used to focus the laser onto the sample. A laser with a specific wavelength (e.g., 633 nm) is used for excitation[12]. The scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The resulting Raman spectrum is compared with reference spectra of this compound from spectral databases (e.g., RRUFF) to confirm its identity[14].

Table 4: Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3460, 3281, 3104, 3012 | OH stretching vibrations |

| ~1660 | HOH bending mode |

| ~1077, 1050, 1015, 985 | PO₄ antisymmetric stretching |

| 950 | PO₄ symmetric stretching (strongest peak) |

| ~584, 571, 545, 525 | ν₄ bending modes |

| ~456, 423 | ν₂ bending modes |

| (Data compiled from multiple sources)[13][15] |

Chemical Extraction Methods

Sequential chemical extraction methods can be used to quantify the amount of phosphorus associated with different mineral phases in the sediment.

A modified sequential extraction protocol can be employed to specifically target this compound-bound phosphorus. One such method involves the use of 2,2'-bipyridine (B1663995) (Bipy), which forms a complex with Fe(II).

-

Reagent Preparation: Prepare a solution of 0.2% 2,2'-bipyridine in 0.1 M KCl.

-

Extraction:

-

A known mass of wet sediment is placed in a centrifuge tube.

-

The Bipy-KCl solution is added, and the mixture is shaken for a specified period (e.g., 24 hours).

-

The mixture is then centrifuged, and the supernatant is collected for phosphorus analysis.

-

-

Analysis: The phosphorus concentration in the supernatant is determined using a suitable analytical method, such as spectrophotometry.

-

Validation: It is highly recommended to validate the results from sequential extraction with direct mineralogical methods like XRD or spectroscopy, as the efficiency of the extraction can be influenced by factors such as crystallinity and the presence of other minerals.

Integrated Workflow and Logical Relationships

The identification of this compound in sediment cores should follow a logical progression from initial screening to detailed characterization. The following diagrams illustrate the key relationships and a recommended experimental workflow.

References

- 1. In Situ this compound Formation in Intertidal Sediments: Ferrihydrite-Adsorbed P Triggers this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hub.hku.hk [hub.hku.hk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study on anaerobic phosphorus release from pig manure and phosphorus recovery by this compound method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BG - this compound formation in ferruginous sediments from Lake Towuti, Indonesia [bg.copernicus.org]

- 7. bg.copernicus.org [bg.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Raman Spectrum [jm-derochette.be]

- 11. researchgate.net [researchgate.net]

- 12. ICDD’s Raman Database - [icdd.com]

- 13. Raman and infrared spectroscopic study of the this compound-group phosphates this compound, baricite and bobierrite | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Morphology and Habit of Vivianite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the crystal morphology and habit of Vivianite, a hydrated iron(II) phosphate (B84403) mineral. The document details its crystallographic structure, characteristic habits, the factors influencing its formation, and the standard experimental protocols for its analysis.

Introduction to this compound

This compound, with the chemical formula Fe²⁺₃(PO₄)₂·8H₂O, is a secondary mineral found in a variety of geological settings, particularly in environments rich in iron and phosphate under reducing (anaerobic) conditions.[1][2][3] It is a member of the monoclinic crystal system.[4][5][6][7] A notable characteristic of this compound is its pleochroism and its tendency to change color upon exposure to light.[8][9] Fresh, unoxidized this compound is colorless or pale green, but it darkens to shades of blue, green, indigo, and eventually black as the ferrous iron (Fe²⁺) oxidizes to ferric iron (Fe³⁺).[4][9][10] This property is critical for handling and analysis. The mineral often forms within organic materials, such as fossilized bones, decaying wood, and even on human remains in specific burial environments.[4][9][11][12]

Crystallography and Crystal Structure

This compound belongs to the monoclinic crystal system, specifically the prismatic (2/m) crystal class, and has a C2/m space group.[4][13] Its structure consists of chains of octahedra and tetrahedra that form sheets perpendicular to the a-crystal axis.[4] Within this structure, there are two distinct iron sites: one where Fe²⁺ is surrounded by four water molecules and two oxygen atoms, and another where it's surrounded by two water molecules and four oxygen atoms, both forming octahedral groups.[4] These sheets are held together by weak bonds, which accounts for the mineral's perfect cleavage on the {010} plane.[4][10]

Caption: Logical relationships in this compound's crystallography.

This compound Morphology and Habit

The term "morphology" refers to the external shape of a crystal, which is a reflection of its internal atomic structure. "Habit" describes the general shape and characteristic forms in which a mineral crystal or aggregate of crystals occurs.

This compound's habit is highly variable, but it most commonly occurs as:

-

Prismatic Crystals: Crystals are often elongated and prismatic, typically parallel to the c-crystal axis.[4]

-

Flattened or Tabular Crystals: Crystals are frequently flattened perpendicular to the b-axis, on the {010} plane, which is also the plane of perfect cleavage.[4][6][13]

-

Stellate Groups: Radiating, star-shaped clusters of crystals are a common occurrence.[4][10][13]

-

Fibrous or Bladed Aggregates: this compound can form encrustations with a bladed or fibrous structure.[4][8][10]

-

Earthy or Powdery Masses: In some environments, particularly sedimentary ones, it can appear as an earthy coating with no discernible crystals.[4][7][13]

Twinning is also observed, with lamellar twinning on the {010} plane.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various mineralogical databases.

Table 1: Crystallographic and Unit Cell Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | [4][5][7] |

| Crystal Class | Prismatic (2/m) | [4][13] |

| Space Group | C 2/m | [4] |

| Unit Cell | a ≈ 10.06 - 10.1 Å | [4] |

| Parameters | b ≈ 13.41 - 13.441 Å | [4] |

| c ≈ 4.696 - 4.703 Å | [4] | |

| β ≈ 104.27° - 104.3° | [4] | |

| Formula Units (Z) | 2 | [4] |

Table 2: Physical and Optical Properties

| Property | Value | Source |

| Mohs Hardness | 1.5 - 2 | [4][8][9] |

| Specific Gravity | 2.64 - 2.84 g/cm³ | [5][9] |

| Cleavage | Perfect on {010} | [4][9][10] |

| Fracture | Fibrous | [4][5] |

| Luster | Vitreous to Pearly on cleavage surfaces | [4][8][10] |

| Refractive Index | nα = 1.569 - 1.585 | [9] |

| nβ = 1.603 | [9] | |

| nγ = 1.639 - 1.675 | [9] | |

| Pleochroism | Strong (X=blue; Y=pale green/yellow; Z=pale green/yellow) | [4][8] |

Factors Influencing this compound Formation and Morphology

The formation and subsequent crystal habit of this compound are controlled by specific geochemical conditions. The process requires a source of ferrous iron (Fe²⁺) and phosphate (PO₄³⁻) in a low-oxygen (anaerobic) environment.[1][3][14] The final morphology can be influenced by factors such as pH, supersaturation, and the presence of impurities.

Key environmental factors include:

-

Anaerobic Conditions: Low-oxygen environments prevent the oxidation of Fe²⁺ to Fe³⁺, allowing it to react with phosphate.[1][14]

-

Iron and Phosphate Source: These are typically derived from the dissolution of iron-bearing minerals and the decomposition of organic matter, respectively.[1][11]

-

pH: this compound is stable and tends to form in a pH range of approximately 6 to 9.[14][15]

-

Supersaturation: At low supersaturation levels, crystal growth may occur via a spiral growth mechanism. At higher supersaturation, growth can be dominated by surface nucleation.[15]

Caption: Geochemical pathway for the formation of this compound.

Experimental Protocols for Morphological Analysis

The characterization of this compound's morphology and crystal structure relies on several standard analytical techniques.

Caption: Experimental workflow for this compound crystal analysis.

X-Ray Diffraction (XRD)

-

Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its unit cell dimensions. When a beam of X-rays strikes a crystalline sample, the rays are diffracted by the atomic planes in the crystal lattice. The angles and intensities of the diffracted beams produce a pattern that is unique to the material.

-

Methodology:

-

Sample Preparation: A small amount of the this compound sample is ground into a fine, homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder. For single-crystal XRD, an isolated, high-quality crystal is mounted on a goniometer head.

-

Data Acquisition: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample (or detector) is rotated, and the intensity of the diffracted X-rays is recorded by a detector at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to calculate the interplanar spacings (d-spacings) via Bragg's Law (nλ = 2d sinθ). This pattern is then compared to a database (e.g., ICDD) to confirm the identity of this compound. The data can be further refined to determine precise lattice parameters.[16]

-

Scanning Electron Microscopy (SEM)

-

Principle: SEM uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as crystalline structure.

-

Methodology:

-

Sample Preparation: A this compound crystal or aggregate is mounted on an SEM stub using a conductive adhesive. Because this compound is a poor electrical conductor, it must be coated with a thin layer of a conductive material (e.g., gold, palladium, or carbon) via sputter coating to prevent charging artifacts.

-

Imaging: The stub is placed inside the SEM's vacuum chamber. The electron beam is scanned across the sample surface in a raster pattern. Detectors collect the secondary electrons (for topography) and backscattered electrons (sensitive to atomic number) emitted from the surface.

-

Data Analysis: The signals are used to generate high-resolution, three-dimensional-appearing images of the this compound crystal's shape, the arrangement of crystal aggregates (e.g., stellate clusters), surface features, and any associated minerals. Energy-Dispersive X-ray Spectroscopy (EDS/EDX), often coupled with SEM, can be used to confirm the elemental composition (Fe, P, O).

-

Optical Goniometry

-

Principle: This classical crystallographic technique measures the interfacial angles between the crystal faces. According to the Law of Constancy of Interfacial Angles, these angles are constant for a given mineral species. These measurements are fundamental for determining the crystal's symmetry and indexing its faces.

-

Methodology:

-

Sample Preparation: A well-formed single crystal with clean, reflective faces is required. The crystal is mounted on a goniometer head, which allows for precise rotation about multiple axes.

-

Measurement: A light beam is directed at the crystal. The crystal is rotated until a reflection from a specific crystal face is observed in a telescope. The angular position is recorded. The crystal is then rotated until the next face reflects light into the telescope, and the new angular position is recorded. The difference between these readings gives the angle between the normals to the two faces.

-

Data Analysis: The measured angles are used to perform a stereographic projection, which helps to identify the crystal's symmetry and assign Miller indices to each face. This data provides a definitive description of the crystal's external morphology.

-

References

- 1. geologyscience.com [geologyscience.com]

- 2. grokipedia.com [grokipedia.com]

- 3. therelicroom.com [therelicroom.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: Properties, Occurrence, Uses – Geology In [geologyin.com]

- 6. chromagems.com [chromagems.com]

- 7. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 8. moonlightgemsaz.com [moonlightgemsaz.com]

- 9. This compound Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 10. mindat.org [mindat.org]

- 11. crystalcastle.rocks [crystalcastle.rocks]

- 12. VERIFYING this compound - Salt Shack [saltshack.co.uk]

- 13. handbookofmineralogy.org [handbookofmineralogy.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

A Technical Guide to Natural Iron and Phosphorus Sources for Vivianite Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of iron and phosphorus essential for the formation of vivianite (Fe₃(PO₄)₂·8H₂O). It details the biogeochemical processes involved, presents quantitative data on precursor materials, and offers detailed experimental protocols for the laboratory synthesis and characterization of this mineral. This compound is of growing interest for its applications in phosphate (B84403) recovery, environmental remediation, and as a precursor for advanced materials like lithium iron phosphate battery cathodes.

Introduction to this compound Formation